6-chloro-4-(3-methylbenzofuran-2-yl)-2H-chromen-2-one
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Overview
Description
6-chloro-4-(3-methylbenzofuran-2-yl)-2H-chromen-2-one is a heterocyclic compound that combines the structural features of benzofuran and chromenone. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-(3-methylbenzofuran-2-yl)-2H-chromen-2-one typically involves the condensation of 3-methylbenzofuran-2-carbaldehyde with 6-chloro-4-hydroxycoumarin under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine or pyridine, and the reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-(3-methylbenzofuran-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzofuran or chromenone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
6-chloro-4-(3-methylbenzofuran-2-yl)-2H-chromen-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-chloro-4-(3-methylbenzofuran-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
6-chloro-4-(2-benzofuran-2-yl)-2H-chromen-2-one: A similar compound with a different substitution pattern on the benzofuran ring.
4-(3-methylbenzofuran-2-yl)-2H-chromen-2-one: Lacks the chlorine substituent on the chromenone ring.
6-chloro-4-(3-methylbenzofuran-2-yl)-2H-pyran-2-one: Contains a pyran ring instead of a chromenone ring.
Uniqueness
6-chloro-4-(3-methylbenzofuran-2-yl)-2H-chromen-2-one is unique due to its specific combination of structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds
Properties
IUPAC Name |
6-chloro-4-(3-methyl-1-benzofuran-2-yl)chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClO3/c1-10-12-4-2-3-5-15(12)22-18(10)14-9-17(20)21-16-7-6-11(19)8-13(14)16/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXCKUVFEVRPAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C3=CC(=O)OC4=C3C=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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